molecular formula C23H18BrFN4OS B11671065 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11671065
M. Wt: 497.4 g/mol
InChI Key: UFJVKOBKILHUBA-LGJNPRDNSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more scalable reaction conditions.

Chemical Reactions Analysis

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or alkylating agents.

These reactions often lead to the formation of derivatives with modified biological activities, which can be useful in drug development.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core allows it to bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide include other benzimidazole derivatives such as:

    Thiabendazole: An anthelmintic used to treat parasitic worm infections.

    Albendazole: Another anthelmintic with a broad spectrum of activity against various parasites.

    Mebendazole: Used to treat a variety of parasitic worm infestations.

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H18BrFN4OS

Molecular Weight

497.4 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18BrFN4OS/c24-18-10-11-19(25)17(12-18)13-26-28-22(30)15-31-23-27-20-8-4-5-9-21(20)29(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

UFJVKOBKILHUBA-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

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